molecular formula C17H15ClN2O4S B2526287 3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 2034476-42-9

3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2526287
CAS No.: 2034476-42-9
M. Wt: 378.83
InChI Key: HEJUTXUAIHVSOC-UHFFFAOYSA-N
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Description

3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide (CAS# 2034476-42-9) is a sulfonamide-based research compound provided with high purity for scientific investigation. With a molecular formula of C17H15ClN2O4S and a molecular weight of 378.83 g/mol , this chemical is of significant interest in neuroscience and pharmacology. It belongs to a class of sulphonamide derivatives that have been investigated for their therapeutic potential in targeting orexin receptors . Orexin receptors play a critical role in modulating central nervous system functions, and compounds of this nature are explored for the treatment and prophylaxis of orexin-related disorders . This includes potential applications in research areas such as sleep disorders, anxiety, mood disorders, and feeding disorders like anorexia and bulimia . Furthermore, sulphonamide compounds are recognized in agrochemical research for their insecticidal properties, with some derivatives acting on nicotinic acetylcholine receptors (nAChRs) . The specific structure of this compound, which features a chlorinated and methoxylated benzene sulfonamide group linked to a furan-pyridine moiety, makes it a valuable intermediate or target molecule for developing novel bioactive agents in both pharmaceutical and agrochemical fields . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-23-16-7-5-13(9-14(16)18)25(21,22)20-11-12-4-6-15(19-10-12)17-3-2-8-24-17/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJUTXUAIHVSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination of 4-Methoxybenzenesulfonamide

Chlorination of 4-methoxybenzenesulfonamide at the meta position relative to the sulfonamide group is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane (DCM) under reflux. The reaction proceeds via electrophilic aromatic substitution, with the methoxy group directing incoming electrophiles to the para and ortho positions. However, steric hindrance from the sulfonamide group favors meta-chlorination.

Typical Conditions:

  • Reagents: 4-Methoxybenzenesulfonamide (1 equiv), SOCl₂ (1.2 equiv)
  • Solvent: DCM (0.1 M)
  • Temperature: Reflux (40°C) for 6–8 hours
  • Yield: 68–72%

Purification via recrystallization in ethanol yields 3-chloro-4-methoxybenzenesulfonamide as a white crystalline solid.

Alternative Pathway: Sulfonation of Pre-Chlorinated Substrates

An alternative route involves sulfonation of 3-chloro-4-methoxybenzene. Treatment with chlorosulfonic acid (HSO₃Cl) at 0–5°C forms the sulfonyl chloride intermediate, which is subsequently aminated with aqueous ammonia.

Key Steps:

  • Sulfonation: 3-Chloro-4-methoxybenzene + HSO₃Cl → 3-chloro-4-methoxybenzenesulfonyl chloride
  • Amination: Sulfonyl chloride + NH₃ → 3-chloro-4-methoxybenzenesulfonamide

This method avoids regioselectivity challenges but requires stringent temperature control to prevent over-sulfonation.

Synthesis of (6-(Furan-2-yl)Pyridin-3-yl)Methylamine

The pyridine-furan component is synthesized via cross-coupling and functional group interconversion:

Suzuki-Miyaura Coupling for Furan Attachment

A palladium-catalyzed coupling between 6-chloropyridin-3-ylboronic acid and furan-2-ylboronic acid introduces the furan moiety at the pyridine’s 6-position.

Representative Protocol:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (2 equiv)
  • Solvent: Dioxane/water (4:1)
  • Temperature: 80°C, 12 hours
  • Yield: 85%

Reductive Amination of Pyridine-3-Carbaldehyde

The resulting 6-(furan-2-yl)pyridine-3-carbaldehyde is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol, followed by conversion to (6-(furan-2-yl)pyridin-3-yl)methyl chloride via treatment with thionyl chloride.

Coupling of Benzenesulfonamide and Pyridine-Furan Components

The final step involves alkylation of the sulfonamide’s nitrogen with the pyridine-furan methyl chloride:

Nucleophilic Substitution

Deprotonation of 3-chloro-4-methoxybenzenesulfonamide with sodium hydride (NaH) in DMF generates a nucleophilic sulfonamide anion, which reacts with (6-(furan-2-yl)pyridin-3-yl)methyl chloride.

Optimized Conditions:

  • Base: NaH (1.5 equiv)
  • Solvent: DMF (0.2 M)
  • Temperature: 0°C → room temperature, 4 hours
  • Yield: 65–70%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts.

Spectroscopic Validation

  • ¹H-NMR (DMSO-d₆):
    • δ 8.45 (s, 1H, pyridine-H)
    • δ 7.92 (d, J = 8.4 Hz, 1H, benzene-H)
    • δ 6.85 (m, 2H, furan-H)
  • ESI-MS: m/z 379.1 [M+H]⁺

Industrial-Scale Considerations

Continuous flow reactors enhance efficiency for large-scale production, reducing reaction times by 40% compared to batch processes. Solvent recovery systems and in-line analytics ensure consistency in purity (>98% by HPLC).

Comparative Analysis of Synthetic Routes

Method Key Step Yield Purity Scalability
Direct Chlorination Electrophilic substitution 72% 95% Moderate
Sulfonation-Amination Sulfonyl chloride formation 65% 92% High
Suzuki Coupling Cross-coupling 85% 97% High
Alkylation Nucleophilic substitution 70% 96% High

Challenges and Optimization Strategies

  • Regioselectivity in Chlorination: Electron-donating methoxy groups compete with sulfonamide directors. Using bulky Lewis acids (e.g., AlCl₃) improves meta selectivity.
  • Stability of Pyridine-Furan Intermediate: Storage under nitrogen at –20°C prevents oxidation of the furan ring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them into amines or other reduced forms.

    Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are conducted under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The furan and pyridine rings may also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonamide Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS) Molecular Formula Substituents Key Features Hypothesized Biological Impact
Target Compound (2034476-42-9) C₁₇H₁₅ClN₂O₄S (6-(Furan-2-yl)pyridin-3-yl)methyl Pyridine-furan hybrid, sulfonamide Balanced lipophilicity, kinase inhibition
3-Chloro-N-(3-furanylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide (1421514-76-2) C₁₇H₁₅ClN₂O₄S Bis-substituted: furan-3-ylmethyl and thiophen-2-ylmethyl Thiophene inclusion, bis-alkylation Enhanced membrane permeability
3-Chloro-4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (923249-88-1) C₁₉H₁₇ClFN₃O₄S Pyridazinyl ethyl, fluorophenyl Fluorine, pyridazine ring Metabolic stability, enzyme inhibition
3-Chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide (2034566-98-6) C₁₇H₂₁ClN₂O₄S₂ Thiomorpholine ethyl, furan-2-yl Sulfur-containing morpholine Altered solubility, GPCR modulation

Structural and Functional Analysis

Target Compound vs. Thiophene-Containing Analog (CAS 1421514-76-2)

  • Structural Difference : The target compound features a pyridine-furan substituent, whereas the analog replaces pyridine with thiophene.
  • Impact : Thiophene’s higher lipophilicity may enhance membrane permeability but reduce water solubility. The pyridine-furan system in the target compound likely offers better hydrogen-bonding capacity for enzyme active sites .

Comparison with Pyridazine Derivative (CAS 923249-88-1)

  • Structural Difference : The pyridazine ring (N-containing diazine) replaces the pyridine-furan system.
  • Impact : Pyridazine’s electron-deficient nature may improve interactions with positively charged residues in enzymes. The fluorine atom in this analog could enhance metabolic stability via reduced cytochrome P450 metabolism .

Thiomorpholine Derivative (CAS 2034566-98-6) Structural Difference: Incorporates a thiomorpholine ring (sulfur-containing morpholine) instead of pyridine-furan. However, steric bulk may reduce binding affinity to compact active sites .

Biological Activity

3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound notable for its potential biological activities. It features a sulfonamide group, a furan ring, and a pyridine moiety, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

PropertyValue
Molecular Formula C17H15ClN2O4S
Molecular Weight 378.83 g/mol
CAS Number 2034232-10-3
IUPAC Name This compound
SMILES Notation COc1ccc(S(=O)(=O)NCc2ccc(-c3ccoc3)nc2)cc1Cl

The compound exhibits potential as a kinase inhibitor , which plays a crucial role in various signaling pathways associated with cell proliferation and survival. Its structural components allow it to interact with specific enzymes, thereby modulating their activity. This interaction can lead to inhibition of tumor growth and inflammation, making it a candidate for cancer therapy and anti-inflammatory treatments.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound demonstrate significant anticancer activity:

  • Inhibition of Tumor Cell Proliferation : In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
  • Induction of Apoptosis : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The sulfonamide moiety is known for its anti-inflammatory properties. Research indicates that the compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various animal models.

Case Studies and Research Findings

  • Study on Antitumor Activity : A recent study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability after treatment with IC50 values indicating potent activity (data not published).
  • Inflammation Model : In an animal model of induced arthritis, administration of the compound resulted in decreased swelling and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
3-chloro-N-(pyridin-3-ylmethyl)benzamideLacks furan ringModerate anticancer activity
N-(6-(furan-3-yl)pyridin-3-yl)methyl)benzamideLacks chloro groupLower reactivity
4-methoxybenzenesulfonamideSimple structure without complex interactionsLimited biological activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide, and what key reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling a sulfonyl chloride intermediate (e.g., 4-methoxy-3-chlorobenzenesulfonyl chloride) with a pyridinylmethylamine derivative under basic conditions (e.g., triethylamine in DMF). Key steps include nucleophilic substitution and amide bond formation. Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .
  • Analytical Validation : LCMS (e.g., m/z 531 [M-H]⁻) and HPLC retention times (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) confirm product identity and purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Spectroscopy :

  • NMR : 1H^1H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). 13C^{13}C NMR confirms sulfonamide and furan/pyridine carbons .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 754 [M+H]⁺) .
    • Chromatography : Reverse-phase HPLC with UV detection ensures purity (>95%) and stability under analytical conditions .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

  • Solubility : Poor aqueous solubility due to hydrophobic aromatic systems; use DMSO or ethanol for stock solutions. Crystalline forms (e.g., polymorphs) impact dissolution rates .
  • Stability : Degrades under strong acidic/basic conditions or prolonged UV exposure. Store at -20°C in inert atmospheres to prevent oxidation of the furan ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological target interactions of this compound?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding sites in enzymes like carbonic anhydrase or TRPV1 receptors. Focus on sulfonamide’s hydrogen-bonding with catalytic zinc ions .
  • DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., chloro and methoxy substituents) for regioselective modifications .

Q. What strategies resolve contradictions in biological activity data across studies involving sulfonamide derivatives?

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for ion channels) and control compounds (e.g., acetazolamide for carbonic anhydrase inhibition).
  • Meta-Analysis : Compare IC₅₀ values across studies while adjusting for variables like assay pH, co-solvents, and protein concentrations .

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., DMAP) to identify optimal parameters. For example, coupling at 70°C in DMF increases amidation efficiency by 20% .
  • In Situ Monitoring : Use FTIR to track sulfonyl chloride consumption and minimize side reactions .

Q. What structural modifications enhance the compound’s bioavailability without compromising activity?

  • Prodrug Design : Introduce ester groups at the methoxy position to improve membrane permeability, with enzymatic cleavage in vivo .
  • SAR Studies : Replace the furan ring with thiophene (electron-rich) or pyrazole (hydrogen-bond donor) to modulate target affinity .

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